Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate

Descripción general

Descripción

Tricyclo[5.2.1.02,6]decanedimethanol diacrylate is an acrylate monomer that has low shrinkage and high refractive index. It can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices. It can also be used in the formation of holographic polymer dispersed liquid crystals (HPDLCs).

Actividad Biológica

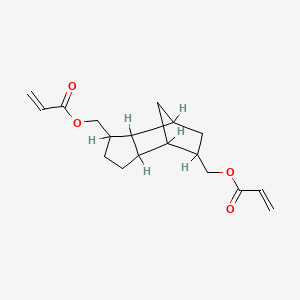

Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 304.386 g/mol. Its structure features two prop-2-enoate groups, which contribute to its reactivity in various chemical processes. The bicyclic framework derived from the indene structure is saturated with hydrogen atoms, leading to its designation as "octahydro" .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.386 g/mol |

| Functional Groups | Two prop-2-enoate moieties |

| Bicyclic Structure | Derived from indene |

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

- Diels-Alder Reactions : Utilizing cyclopentadiene and maleic anhydride derivatives.

- Esterification Reactions : Reacting the corresponding alcohols with acrylic acid derivatives.

These methods underscore the compound's versatility in synthetic organic chemistry .

Biological Activity

Research on the biological activity of this compound reveals several potential applications:

Antimicrobial Properties

Studies indicate that compounds with similar structural features exhibit antimicrobial activity. The presence of vinyl functionalities in octahydro derivatives may enhance their interaction with microbial membranes, leading to potential antibacterial effects.

Cytotoxicity Studies

In vitro studies have shown that octahydro compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways .

Environmental Impact

The compound has been classified as an irritant and environmental hazard, suggesting that while it may have beneficial biological activities, caution is necessary regarding its handling and application .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal tested octahydro derivatives against common bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of octahydro derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds induced significant cell death at specific concentrations, suggesting a potential therapeutic application in oncology.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Separation Techniques

Octahydro-1H-4,7-methanoindene-1,5-diyldimethanediyl bisprop-2-enoate can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique is scalable and suitable for isolating impurities in preparative separation processes and pharmacokinetic studies .

Materials Science

Polymer Applications

The compound serves as a precursor for the synthesis of advanced materials such as shape memory polymers and holographic polymer dispersed liquid crystals (HPDLCs). Its low shrinkage properties and high refractive index make it ideal for optoelectronic applications.

Case Study: Shape Memory Polymers

Research indicates that incorporating octahydro derivatives into polymer matrices enhances their mechanical properties and responsiveness to external stimuli. This application is particularly valuable in the development of smart materials used in robotics and medical devices.

Antimicrobial Properties

Studies have demonstrated that octahydro compounds possess antimicrobial activity due to their structural features. The vinyl functionalities enhance interactions with microbial membranes, suggesting potential applications in developing antibacterial agents.

Cytotoxicity Studies

In vitro studies reveal that octahydro derivatives can induce cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways, highlighting their potential as anticancer agents.

Fragrance Applications

The compound is recognized for its use in perfumery. It enhances the fragrance profiles of perfumes, colognes, and personal care products. The incorporation of octahydro derivatives into fragrance formulations improves scent longevity and complexity .

Case Study: Fragrance Formulation

A patent outlines the use of octahydro-1H-4,7-methano-indene compounds in creating novel fragrance formulations. These formulations are applicable in various personal care products, including soaps and air fresheners .

Environmental Considerations

While this compound exhibits beneficial biological activities, it is classified as an irritant and environmental hazard. Proper handling and application are essential to mitigate environmental impacts.

Propiedades

IUPAC Name |

[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-3-16(19)21-9-11-5-6-14-15-8-12(18(11)14)7-13(15)10-22-17(20)4-2/h3-4,11-15,18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBCLRKUSAGCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1CCC2C1C3CC(C2C3)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044940 | |

| Record name | Tricyclodecanedimethanol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-[(octahydro-4,7-methano-1H-indene-5,?-diyl)bis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

42594-17-2, 100781-28-0 | |

| Record name | Tricyclodecanedimethanol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042594172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclodecanedimethanol (1,5)-diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100781280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[(octahydro-4,7-methano-1H-indene-5,?-diyl)bis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricyclodecanedimethanol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLODECANEDIMETHANOL (1,5)-DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGF1C3CEO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.